molecular formula C23H17NO4 B5029504 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B5029504
M. Wt: 371.4 g/mol
InChI Key: RGQZPGVLHPRELP-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and an acetamide group attached to a 4-methylphenoxy moiety

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-(4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-14-6-9-16(10-7-14)28-13-21(25)24-15-8-11-19-20(12-15)23(27)18-5-3-2-4-17(18)22(19)26/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQZPGVLHPRELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the anthracene core: Starting with anthracene, oxidation reactions can introduce the ketone groups at the 9 and 10 positions.

    Attachment of the acetamide group: This can be achieved through acylation reactions using appropriate acylating agents.

    Introduction of the 4-methylphenoxy moiety: This step may involve nucleophilic substitution reactions where the phenoxy group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, potentially altering the anthracene core.

    Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.

    Substitution: The phenoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide may have applications in:

    Chemistry: As an intermediate in organic synthesis or as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone derivatives: Compounds with similar anthracene cores and ketone groups.

    Phenoxyacetamides: Compounds with similar phenoxy and acetamide groups.

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

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